molecular formula C11H19N3O B13490621 1-(3-(Cyclopentyloxy)propyl)-1h-pyrazol-3-amine

1-(3-(Cyclopentyloxy)propyl)-1h-pyrazol-3-amine

Cat. No.: B13490621
M. Wt: 209.29 g/mol
InChI Key: MZSPBUMAWGKCSF-UHFFFAOYSA-N
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Description

1-(3-(Cyclopentyloxy)propyl)-1h-pyrazol-3-amine is an organic compound that features a cyclopentyloxy group attached to a propyl chain, which is further connected to a pyrazol-3-amine moiety

Properties

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

1-(3-cyclopentyloxypropyl)pyrazol-3-amine

InChI

InChI=1S/C11H19N3O/c12-11-6-8-14(13-11)7-3-9-15-10-4-1-2-5-10/h6,8,10H,1-5,7,9H2,(H2,12,13)

InChI Key

MZSPBUMAWGKCSF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OCCCN2C=CC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Cyclopentyloxy)propyl)-1h-pyrazol-3-amine typically involves the following steps:

    Formation of the Cyclopentyloxypropyl Intermediate: This step involves the reaction of cyclopentanol with 3-chloropropanol in the presence of a base such as potassium carbonate to form 3-(cyclopentyloxy)propanol.

    Amination Reaction: The intermediate 3-(cyclopentyloxy)propanol is then reacted with hydrazine hydrate to form 3-(cyclopentyloxy)propylhydrazine.

    Cyclization: The final step involves the cyclization of 3-(cyclopentyloxy)propylhydrazine with an appropriate diketone, such as 1,3-diketone, under acidic conditions to form 1-(3-(Cyclopentyloxy)propyl)-1h-pyrazol-3-amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Cyclopentyloxy)propyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine or cyclopentyloxy groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

1-(3-(Cyclopentyloxy)propyl)-1h-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(Cyclopentyloxy)propyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Cyclopentyloxy)propyl)-1h-pyrazol-4-amine: Similar structure with a different position of the amine group.

    1-(3-(Cyclopentyloxy)propyl)-1h-pyrazol-5-amine: Another positional isomer with the amine group at the 5-position.

    1-(3-(Cyclopentyloxy)propyl)-1h-pyrazol-3-carboxamide: Contains a carboxamide group instead of an amine.

Uniqueness

1-(3-(Cyclopentyloxy)propyl)-1h-pyrazol-3-amine is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its isomers and analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Biological Activity

1-(3-(Cyclopentyloxy)propyl)-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, known for its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Antimicrobial Properties

Pyrazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that various substituted pyrazoles exhibit significant antibacterial and antifungal activities. For instance, compounds similar to 1-(3-(Cyclopentyloxy)propyl)-1H-pyrazol-3-amine have been evaluated against standard bacterial strains, including Gram-positive and Gram-negative bacteria. Notably, certain derivatives demonstrated potent antimicrobial effects, suggesting that this compound may also possess similar properties .

The mechanism of action for pyrazole compounds typically involves interaction with specific molecular targets such as enzymes or receptors. For instance, some pyrazoles act as inhibitors of protein kinases, which play crucial roles in cell signaling pathways related to cancer and inflammation . The precise mechanism for 1-(3-(Cyclopentyloxy)propyl)-1H-pyrazol-3-amine would require further experimental studies to elucidate its specific interactions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationships (SAR) is vital for optimizing the biological activity of pyrazole derivatives. Research has shown that modifications to the pyrazole ring or substituents can significantly influence their biological efficacy. For example:

CompoundModificationActivity
Compound AMethyl group at C-5Increased antibacterial activity
Compound BCyclopentyl substitutionEnhanced antifungal properties
Compound CAlkyl chain extensionImproved anticancer effects

These findings suggest that similar modifications to 1-(3-(Cyclopentyloxy)propyl)-1H-pyrazol-3-amine may enhance its therapeutic potential .

Pharmacological Studies

In pharmacological evaluations, compounds structurally related to 1-(3-(Cyclopentyloxy)propyl)-1H-pyrazol-3-amine have been tested for various activities:

  • Antibacterial Activity : Some derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Effective against strains like Aspergillus and Fusarium, indicating broad-spectrum antifungal potential.
  • Anticancer Activity : Certain analogs demonstrated moderate to potent antiproliferative effects in vitro.

These studies underscore the importance of further exploring the biological activity of 1-(3-(Cyclopentyloxy)propyl)-1H-pyrazol-3-amine through targeted pharmacological testing .

Q & A

Q. How are isotopic labeling or deuterated analogs synthesized for metabolic studies?

  • Methodological Answer :
  • Deuterium exchange : React pyrazole intermediates with D₂O under basic conditions to label amine groups .
  • Radiolabeling : Incorporate ¹⁴C via cyclopentyl precursors in Suzuki-Miyaura couplings .

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